molecular formula C6H3BrClFO B1529027 3-Bromo-5-Chloro-4-fluorophenol CAS No. 1805518-67-5

3-Bromo-5-Chloro-4-fluorophenol

Cat. No.: B1529027
CAS No.: 1805518-67-5
M. Wt: 225.44 g/mol
InChI Key: YBLPEACXXWQZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-Chloro-4-fluorophenol is an aromatic compound with the molecular formula C6H3BrClFO It is characterized by the presence of bromine, chlorine, and fluorine substituents on a phenol ring

Mechanism of Action

Target of Action

3-Bromo-5-Chloro-4-fluorophenol is a phenol derivative that contains bromide, chloride, and fluoride functional groups . The compound’s primary targets are likely to be proteins or enzymes that interact with these functional groups. The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions .

Mode of Action

The three functional groups of this compound exhibit distinct reactivity . The bromo-group is well-suited for metal-catalysed cross-coupling reactions . The fluoride substituent reacts with nucleophiles via nucleophilic aromatic substitution . These interactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

For instance, its participation in cross-coupling reactions could lead to the formation of new carbon-carbon bonds, potentially affecting the synthesis of various biomolecules .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with them. For example, if it targets an enzyme involved in a critical cellular process, its action could have significant effects on cell function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, certain conditions might favor the reactions it undergoes, enhancing its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-Chloro-4-fluorophenol can be achieved through several methods. One common approach involves the halogenation of phenol derivatives. For instance, starting with 3-bromo-5-chlorophenol, the fluorination can be carried out using a suitable fluorinating agent under controlled conditions . Another method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing cost-effective and readily available raw materials. The reaction conditions are carefully controlled to ensure the selective introduction of bromine, chlorine, and fluorine atoms onto the phenol ring .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-Chloro-4-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups onto the phenol ring .

Properties

IUPAC Name

3-bromo-5-chloro-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLPEACXXWQZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-Chloro-4-fluorophenol
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-Chloro-4-fluorophenol
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-Chloro-4-fluorophenol
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-Chloro-4-fluorophenol
Reactant of Route 5
Reactant of Route 5
3-Bromo-5-Chloro-4-fluorophenol
Reactant of Route 6
3-Bromo-5-Chloro-4-fluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.